molecular formula C4H2F2N2O2S B13636767 5-Fluoropyrimidine-2-sulfonylfluoride

5-Fluoropyrimidine-2-sulfonylfluoride

Cat. No.: B13636767
M. Wt: 180.14 g/mol
InChI Key: IOPXWEPMNBTAGM-UHFFFAOYSA-N
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Description

5-Fluoropyrimidine-2-sulfonylfluoride is a fluorinated pyrimidine derivative featuring a sulfonyl fluoride (-SO₂F) functional group at the 2-position of the pyrimidine ring and a fluorine atom at the 5-position. Sulfonyl fluorides are highly reactive electrophiles widely used in medicinal chemistry and materials science due to their stability and versatility in forming covalent bonds with nucleophiles (e.g., thiols, amines).

Properties

IUPAC Name

5-fluoropyrimidine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPXWEPMNBTAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F2N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-fluoropyrimidine-2-sulfonyl fluoride involves several steps. One common method starts with the fluorination of pyrimidine derivatives. The sulfonyl fluoride group can be introduced through reactions involving sulfonamides and pyrilium salts . Industrial production methods often involve the use of advanced synthetic techniques to ensure high yield and purity .

Comparison with Similar Compounds

5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine (CAS 1312324-60-9)

  • Structure : Pyrimidine ring with fluorine (C5), methanesulfonyl (-SO₂CH₃) at C2, and amine (-NH₂) at C4 .
  • Molecular Formula : C₅H₆FN₃O₂S.
  • Key Differences: The methanesulfonyl group (-SO₂CH₃) is less reactive than sulfonyl fluoride (-SO₂F), limiting its utility in covalent bond-forming reactions.
  • Applications : Listed in chemical catalogs but lacks explicit biological data in the evidence. Likely used as an intermediate in drug discovery.

5-(Trifluoromethyl)pyridine-2-sulfonyl Chloride

  • Structure : Pyridine ring with trifluoromethyl (-CF₃) at C5 and sulfonyl chloride (-SO₂Cl) at C2 .
  • Key Differences :
    • Sulfonyl chloride (-SO₂Cl) is more reactive than sulfonyl fluoride but less stable in aqueous environments.
    • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine alone.
  • Applications : A reagent in synthesizing sulfonamides and sulfonate esters. Used in pharmaceutical intermediates.

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

  • Structure : Pyridine ring with fluorine at C2 and methylthio (-SMe) at C5 .
  • Key Differences :
    • The methylthio group is a soft nucleophile, contrasting with the electrophilic sulfonyl fluoride.
    • Lacks the sulfonyl functionality, reducing reactivity in covalent inhibition.
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

5'-Deoxy-5-fluorouridine (5'-dFUrd)

  • Structure : Fluoropyrimidine nucleoside with a deoxyribose sugar .
  • Key Differences :
    • Metabolized intracellularly to 5-fluorouracil (FUra) and active nucleotides (e.g., 5-fluorouridine triphosphate), inhibiting thymidylate synthase and RNA synthesis.
    • Demonstrates antitumor activity in Ehrlich ascites tumor models with a high therapeutic index.
  • Mechanistic Insight : Highlights the role of fluorine in pyrimidines for antimetabolite therapies. Sulfonylfluoride derivatives may exploit different mechanisms (e.g., covalent inhibition).

Data Table: Comparative Analysis

Compound Core Structure Substituents Functional Group Reactivity/Applications Biological Activity
5-Fluoropyrimidine-2-sulfonylfluoride Pyrimidine F (C5), -SO₂F (C2) Sulfonyl fluoride Covalent inhibitor synthesis Not reported in evidence
5-Fluoro-2-methanesulfonylpyrimidin-4-ylamine Pyrimidine F (C5), -SO₂CH₃ (C2), -NH₂ (C4) Methanesulfonyl, amine Intermediate in drug discovery Undisclosed
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Pyridine -CF₃ (C5), -SO₂Cl (C2) Sulfonyl chloride Sulfonamide synthesis Reagent use
2-Fluoro-5-(methylthio)pyridine Pyridine F (C2), -SMe (C5) Methylthio Agrochemical intermediate Not reported
5'-Deoxy-5-fluorouridine Pyrimidine nucleoside F (C5), deoxyribose sugar Nucleoside Antimetabolite (thymidylate synthase inhibition) Antitumor activity in mice

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